molecular formula C12H14N2O B333832 2-cyano-N-(4-isopropylphenyl)acetamide CAS No. 24522-31-4

2-cyano-N-(4-isopropylphenyl)acetamide

Cat. No.: B333832
CAS No.: 24522-31-4
M. Wt: 202.25 g/mol
InChI Key: DJILJMIVNTYFGG-UHFFFAOYSA-N
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Description

2-cyano-N-(4-isopropylphenyl)acetamide is an organic compound with the molecular formula C12H14N2O . It has a molecular weight of 202.26 . The compound is characterized by the presence of a cyano group (-CN) and an isopropylphenyl group attached to an acetamide moiety .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyano group (-CN), an isopropylphenyl group, and an acetamide group . The InChI code for this compound is 1S/C12H14N2O/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13/h3-6,9H,7H2,1-2H3,(H,14,15) .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 403.1±38.0 °C at 760 mmHg, and a flash point of 197.6±26.8 °C . It has a molar refractivity of 59.3±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 182.5±3.0 cm3 .

Scientific Research Applications

Chemistry and Pharmacology of Synthetic Opioids

A detailed review focused on the chemistry and pharmacology of novel synthetic opioids, particularly N-substituted benzamides and acetamides, developed for their euphoric effects. This research underscores the continuous emergence of new compounds in illicit drug markets and highlights the critical role of international early warning systems in tracking these substances for public health safety (Sharma et al., 2018).

Carcinogenic Potential of Thiophene Analogues

Investigation into the thiophene analogues of known carcinogens, examining their potential carcinogenicity through synthesis and evaluation. This research is indicative of the broader efforts to understand the health risks associated with various chemical compounds, contributing to the development of safer chemicals (Ashby et al., 1978).

Toxicology of Acetamide and Derivatives

A comprehensive review of the toxicology of acetamide and its derivatives, emphasizing their commercial importance and the biological consequences of exposure. Such studies are crucial for ensuring the safe use of chemical compounds in various applications (Kennedy, 2001).

Environmental Contaminants and Advanced Oxidation Processes

Research into the degradation of acetaminophen by advanced oxidation processes (AOPs) provides insight into the removal of recalcitrant compounds from the environment. This study highlights the importance of addressing environmental contamination through innovative technological solutions (Qutob et al., 2022).

Synthetic Organic Chemistry Innovations

A review focusing on the development of chemoselective N-acylation reagents and the exploration of chiral axes in synthetic organic chemistry demonstrates the ongoing advancements in chemical synthesis techniques. Such research is fundamental to the creation of novel compounds for various applications, including pharmaceuticals (Kondo & Murakami, 2001).

Properties

IUPAC Name

2-cyano-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13/h3-6,9H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJILJMIVNTYFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257256
Record name 2-Cyano-N-[4-(1-methylethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24522-31-4
Record name 2-Cyano-N-[4-(1-methylethyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24522-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-N-[4-(1-methylethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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